molecular formula C16H19BrO3 B8350753 Methyl 3-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)propanoate

Methyl 3-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)propanoate

Cat. No. B8350753
M. Wt: 339.22 g/mol
InChI Key: IQKXOLGRVMQRIV-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

To a solution of dimethyl malonate (0.47 mL, 4.1 mmol) in anhydrous dimethyl acetamide (5.6 mL) cooled in an ice-water bath was added NaH (60% dispersion in mineral oil, 163 mg, 4.1 mmol) portion-wise and the reaction was let stir at rt for 30 min until homogeneous. To this was added 1-(4-bromophenyl)-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane (440 mg, 1.12 mmol) and the reaction was stirred in a microwave reactor at 150° C. for 45 min. The resulting yellow reaction mixture was quenched with a saturated aqueous NH4Cl solution and extracted with EtOAc. The organic phase was dried over MgSO4, filtered and concentrated by rotary evaporation in vacuo to afford a crude yellow oil. Purification of the crude material by column chromatography (40 g silica gel, 0-30% EtOAc:Hept, monitor 225 nm) afforded 108 mg (28%) of methyl 3-(4-(4-bromophenyl)-7-oxabicyclo[2.2.1]heptan-1-yl)propanoate (decarboxylated material) as a clear yellow film and 245 mg (55%) of the title compound as a clear yellow film. 1H NMR (400 MHz, DMSO-d6): δ ppm 1.54-1.79 (m, 6H), 2.06-2.16 (m, 2H), 2.39 (d, J=7.1 Hz, 2H), 3.66 (s, 6H), 3.73 (t, J=7.1 Hz, 1H), 7.27 (d, J=8.6 Hz, 2H), 7.54 (d, J=8.6 Hz, 2H). ESI-MS m/z: 399.0 [M+H]+, retention time 1.59 min (condition E).
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One
Name
Quantity
163 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Na+].[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]23[O:25][C:22]([CH2:26]I)([CH2:23][CH2:24]2)[CH2:21][CH2:20]3)=[CH:15][CH:14]=1>CC(N(C)C)=O>[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]23[O:25][C:22]([CH2:3][CH2:2][C:1]([O:8][CH3:9])=[O:7])([CH2:23][CH2:24]2)[CH2:21][CH2:20]3)=[CH:15][CH:14]=1.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]23[O:25][C:22]([CH2:26][CH:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])([CH2:23][CH2:24]2)[CH2:21][CH2:20]3)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
5.6 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
163 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
440 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was let stir at rt for 30 min until homogeneous
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred in a microwave reactor at 150° C. for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The resulting yellow reaction mixture was quenched with a saturated aqueous NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crude yellow oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by column chromatography (40 g silica gel, 0-30% EtOAc:Hept, monitor 225 nm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg
YIELD: PERCENTYIELD 28%
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C12CCC(CC1)(O2)CC(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 245 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.